molecular formula C7H3Cl2N B12975096 2,4-Dichloro-3-ethynylpyridine CAS No. 1196156-25-8

2,4-Dichloro-3-ethynylpyridine

Cat. No.: B12975096
CAS No.: 1196156-25-8
M. Wt: 172.01 g/mol
InChI Key: WVLZHIBVTDSPSA-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-ethynylpyridine is a chemical compound with the molecular formula C7H3Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an ethynyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-ethynylpyridine typically involves the chlorination of 3-ethynylpyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-ethynylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-3-ethynylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethynylpyridine
  • 2,5-Dichloro-3-ethynylpyridine
  • 3-Ethynylpyridine

Uniqueness

2,4-Dichloro-3-ethynylpyridine is unique due to the specific positioning of the chlorine atoms and the ethynyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions .

Properties

CAS No.

1196156-25-8

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

IUPAC Name

2,4-dichloro-3-ethynylpyridine

InChI

InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H

InChI Key

WVLZHIBVTDSPSA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1Cl)Cl

Origin of Product

United States

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